molecular formula C15H13BrO3 B290649 4-Bromophenyl 2-ethoxybenzoate

4-Bromophenyl 2-ethoxybenzoate

Cat. No.: B290649
M. Wt: 321.16 g/mol
InChI Key: CXHKMMVIAVZKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophenyl 2-ethoxybenzoate is a brominated aromatic ester characterized by a 4-bromophenyl group linked via an ester bond to a 2-ethoxybenzoic acid moiety. Brominated aromatic esters are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their stability, reactivity, and capacity for intermolecular interactions (e.g., halogen bonding) .

Properties

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

(4-bromophenyl) 2-ethoxybenzoate

InChI

InChI=1S/C15H13BrO3/c1-2-18-14-6-4-3-5-13(14)15(17)19-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3

InChI Key

CXHKMMVIAVZKRG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)Br

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

2-(4-Bromophenyl)-2-oxoethyl 4-bromobenzoate
  • Synthesis: Prepared via reaction of 4-bromo benzoic acid with 2-bromo-1-(4-bromophenyl)ethanone in dimethylformamide (DMF) with sodium carbonate, yielding 91.37% .
  • Key Features : High crystallinity (melting point: 407–408 K) attributed to bromine's heavy-atom effect and strong intermolecular interactions.
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate
  • Synthesis : Derived from phenacyl bromide and substituted benzoic acids, with methoxy groups enhancing electron density on the aromatic ring .
Ethyl 2-(4-bromophenyl)-2-oxoacetate
  • Structure : Features an ethyl ester group instead of ethoxy-substituted benzoate.
  • Applications : Serves as a precursor for heterocyclic compounds (e.g., oxazoles, imidazoles) due to its reactive ketone and ester functionalities .

Physicochemical Properties

Compound Melting Point (K) Substituent Effects Key Interactions
4-Bromophenyl 2-ethoxybenzoate* Not reported Ethoxy group increases steric bulk and electron-donating capacity vs. methoxy . Halogen bonding (Br), π-π stacking
2-(4-Bromophenyl)-2-oxoethyl 4-bromobenzoate 407–408 Dual bromine atoms enhance crystal packing and thermal stability . C–H···O, Br···Br interactions
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate Not reported Methoxy group improves solubility in polar solvents vs. ethoxy . C–H···O, weak halogen bonding

*Inferred properties based on analogs.

Crystallographic and Spectroscopic Insights

  • Crystal Packing : Bromine atoms facilitate dense crystal packing via Br···Br and C–Br···π interactions, as seen in bis(4-bromophenyl) derivatives .
  • Spectroscopy : Ethoxy groups in this compound would exhibit distinct NMR signals (e.g., δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.5 ppm for OCH2) compared to methoxy (δ ~3.8 ppm) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromophenyl 2-ethoxybenzoate, and how can purity be optimized?

  • Methodology :

  • Esterification : React 4-bromophenol with 2-ethoxybenzoyl chloride in anhydrous dichloromethane, using a base like pyridine to scavenge HCl. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
  • Purification : Recrystallize the crude product using ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and characterize using 1H^1H-NMR (δ 7.8–6.8 ppm for aromatic protons) and FT-IR (C=O stretch at ~1740 cm1 ^{-1}) .

Q. What safety protocols are critical when handling this compound?

  • Safety Measures :

  • PPE : Wear impervious nitrile gloves, tightly sealed goggles, and lab coats. Use a NIOSH-approved respirator if airborne particles are generated .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline. Store in a locked, ventilated cabinet away from oxidizers .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Characterization Workflow :

  • NMR : Assign aromatic protons (1H^1H-NMR) and carbons (13C^{13}C-NMR), focusing on the ester carbonyl signal (~165–170 ppm) .
  • X-ray Diffraction : For crystalline samples, collect data at 100 K (Mo-Kα radiation) and refine using SHELXL. Check for twinning with PLATON .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

  • Troubleshooting Strategies :

  • Replication : Repeat experiments under controlled conditions (e.g., dry solvents, inert atmosphere) to exclude moisture/oxygen interference .
  • Computational Validation : Compare experimental 1H^1H-NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*). For XRD, validate hydrogen bonding networks using Mercury .

Q. What strategies optimize reaction yields in sterically hindered esterification?

  • Experimental Design :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or DMAP to accelerate acylation. Use DOE to optimize molar ratios, temperature (40–80°C), and solvent polarity (toluene vs. DMF) .
  • Kinetic Analysis : Monitor activation energy via Arrhenius plots under varying conditions .

Q. How can crystallographic disorder be addressed during structure refinement?

  • Refinement Techniques :

  • Disorder Modeling : Split occupancy for overlapping atoms in SHELXL. Apply restraints (e.g., SIMU, DELU) to thermal parameters .
  • Data Quality : Collect high-resolution data (≤ 0.8 Å) and check for twinning using Rint_{\text{int}} and Hooft parameters .

Q. What mechanistic insights can be gained from studying hydrolysis of the ester group?

  • Mechanistic Probes :

  • Kinetic Isotope Effects : Compare kHk_{\text{H}}/kDk_{\text{D}} in acidic/basic hydrolysis to identify rate-determining steps .
  • Intermediate Trapping : Use ESI-MS to detect acyl-oxygen cleavage intermediates under alkaline conditions .

Q. How does the bromine substituent influence electronic properties in derivatization?

  • Electronic Effects :

  • Hammett Analysis : Measure substituent constants (σ\sigma) via reaction rates (e.g., nitration) to quantify electron withdrawal .
  • DFT Calculations : Map electrostatic potential surfaces to predict regioselectivity in electrophilic substitutions .

Q. What regulatory compliance steps are required for international collaboration?

  • Compliance Framework :

  • REACH : Ensure the compound is not listed in Annex XIV (Authorization List). Document SDS with hazard codes (H318: Eye damage) .
  • Waste Disposal : Neutralize waste with sodium bicarbonate before incineration at licensed facilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.